

# Luseogliflozin Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Luseogliflozin (hydrate)*

Cat. No.: *B12420410*

[Get Quote](#)

## Abstract

Luseogliflozin hydrate, a potent and selective second-generation sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth exploration of the core scientific and clinical attributes of Luseogliflozin hydrate. We will delve into its fundamental molecular and physicochemical properties, elucidate its precise mechanism of action, and provide a detailed analysis of its pharmacokinetic and pharmacodynamic profiles. Furthermore, this guide will outline established analytical methodologies for its quantification and summarize key clinical efficacy and safety findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of SGLT2 inhibitors.

## Molecular Profile and Physicochemical Properties

Luseogliflozin hydrate is a C-glucoside derivative with a thiophene ring, a structural feature that contributes to its high selectivity for SGLT2.

Molecular Formula:  $C_{23}H_{32}O_7S$  [1][2][3]

Molecular Weight: 452.56 g/mol [1][2][3]

IUPAC Name: (2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate[1]

CAS Number: 1152425-66-5[2][3][4]

Chemical Structure:

Physicochemical Properties:

| Property                   | Value                                                     | Source          |
|----------------------------|-----------------------------------------------------------|-----------------|
| Appearance                 | White to off-white solid                                  | [2]             |
| IC <sub>50</sub> for SGLT2 | 2.26 nM                                                   | [2][3][4][5][6] |
| Selectivity                | 1765-fold lower IC <sub>50</sub> for SGLT2 than for SGLT1 | [5][6][7]       |
| Solubility                 | Soluble in DMSO                                           | [3]             |

## Mechanism of Action: Selective SGLT2 Inhibition

Luseogliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose co-transporter 2 (SGLT2), a protein primarily expressed in the proximal convoluted tubules of the kidneys.[8][9] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[8][9]

By inhibiting SGLT2, Luseogliflozin blocks this reabsorption pathway, leading to increased urinary glucose excretion (glucosuria).[8][10] This process effectively lowers blood glucose levels in an insulin-independent manner.[7] The resulting caloric loss from glucose excretion in the urine can also contribute to weight reduction, a beneficial secondary effect for many patients with T2DM.[8][10] Furthermore, the osmotic diuresis caused by increased glucose in the urine can lead to a reduction in blood pressure.[8]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Luseogliflozin.

## Pharmacokinetics and Pharmacodynamics

Luseogliflozin exhibits a predictable pharmacokinetic and pharmacodynamic profile, supporting a once-daily dosing regimen.[5]

## Pharmacokinetics

Luseogliflozin is rapidly absorbed following oral administration.[5][6][7] Studies in healthy Japanese males and patients with T2DM have shown that the time to reach maximum plasma concentration (Tmax) is between 0.625 and 2.25 hours.[6][7] The mean terminal half-life (t1/2) is approximately 10 to 13.8 hours.[6][7] Luseogliflozin does not accumulate after multiple doses.[7]

The pharmacokinetics of luseogliflozin are not significantly affected by mild to severe renal impairment, although the increase in plasma concentration may be slightly slower and the maximum concentration slightly reduced in patients with lower estimated glomerular filtration rates (eGFR).[11][12] Luseogliflozin is metabolized by CYP3A4/5 and UGT1A1 in the liver.[12]

Table of Pharmacokinetic Parameters:

| Parameter    | Value                              | Population                    | Source |
|--------------|------------------------------------|-------------------------------|--------|
| Tmax (hours) | 0.625 - 2.25                       | Healthy males & T2DM patients | [6][7] |
| t1/2 (hours) | 9.23 - 13.8                        | Healthy males                 | [6]    |
| Accumulation | None detected after multiple doses | T2DM patients                 | [7]    |

## Pharmacodynamics

The pharmacodynamic effect of Luseogliflozin is characterized by a dose-dependent increase in urinary glucose excretion (UGE).[5][13] This leads to a reduction in plasma glucose concentrations.[5][7] While the pharmacokinetic profile is largely independent of renal function, the pharmacodynamic response, specifically the increase in UGE, is diminished in patients with more severe renal impairment.[11][12] The sustained UGE observed even after plasma concentrations of luseogliflozin decrease is attributed to its long dissociation half-time from the SGLT2 transporter.[13]

## Analytical Methodologies

Accurate quantification of Luseogliflozin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicodynamic studies. A validated liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method has been established for the determination of Luseogliflozin in rat plasma.[14]

## Protocol: LC-MS/MS Quantification of Luseogliflozin in Rat Plasma

This protocol provides a general framework based on published methodologies.[14]

Researchers should optimize and validate the method for their specific instrumentation and study requirements.

### 1. Sample Preparation:

- Protein Precipitation: To 100  $\mu$ L of rat plasma, add 300  $\mu$ L of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.
- Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

### 2. Chromatographic Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase C18 column.
- Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
- Injection Volume: 5-10  $\mu$ L.

### 3. Mass Spectrometric Detection:

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized for Luseogliflozin.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Luseogliflozin and the internal standard for quantification.

#### 4. Validation:

- The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to relevant regulatory guidelines.



[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for Luseogliflozin quantification.

## Clinical Efficacy and Safety

Luseogliflozin has demonstrated significant efficacy and a favorable safety profile in the treatment of T2DM. It was first approved for use in Japan in 2014.[\[4\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

### Efficacy

Clinical trials have consistently shown that Luseogliflozin effectively improves glycemic control.[\[18\]](#)[\[19\]](#)

- Glycated Hemoglobin (HbA1c): Luseogliflozin significantly reduces HbA1c levels compared to placebo.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Fasting Plasma Glucose (FPG): Significant reductions in FPG are observed with Luseogliflozin treatment.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Body Weight: Luseogliflozin leads to a significant reduction in body weight.[\[10\]](#)[\[18\]](#)[\[19\]](#)
- Other Metabolic Parameters: Luseogliflozin has also been shown to reduce blood pressure and uric acid levels.[\[10\]](#)[\[18\]](#)[\[21\]](#)

A pooled analysis of 52-week Phase III trials in Japanese patients demonstrated that Luseogliflozin was effective across a wide range of body mass index (BMI) levels, with a greater reduction in body weight observed in patients with higher BMI.[\[18\]](#)

### Safety and Tolerability

Luseogliflozin is generally well-tolerated.[\[22\]](#) The most common adverse events are related to its mechanism of action.

- Hypoglycemia: The risk of hypoglycemia with Luseogliflozin is low, as its action is independent of insulin secretion.[\[7\]](#)[\[10\]](#)[\[19\]](#)
- Genitourinary Infections: Due to increased glucose in the urine, there is a potential for an increased incidence of urinary tract and genital infections.[\[23\]](#)
- Volume Depletion: The osmotic diuretic effect can lead to volume depletion, particularly in at-risk patients such as the elderly or those on diuretics.[\[23\]](#)

Careful monitoring of renal function is advised, as the efficacy of Luseogliflozin is dependent on renal function.[\[8\]](#)

## Synthesis

The chemical synthesis of Luseogliflozin has been described in the literature.[\[4\]](#)[\[24\]](#)[\[25\]](#) A common synthetic strategy involves the following key steps:

- Formation of the Diaryl Aglycone: This is typically achieved through a Friedel-Crafts reaction to couple the two aromatic rings, followed by reduction of the resulting ketone.[\[4\]](#)[\[24\]](#)
- Glycosylation: The aglycone is then coupled with a protected thio-glucose derivative.[\[4\]](#)[\[24\]](#)
- Deprotection: The final step involves the removal of the protecting groups to yield Luseogliflozin.[\[4\]](#)[\[25\]](#)



[Click to download full resolution via product page](#)

Caption: General synthetic pathway for Luseogliflozin.

## Conclusion

Luseogliflozin hydrate is a highly effective and well-tolerated SGLT2 inhibitor for the treatment of type 2 diabetes mellitus. Its distinct insulin-independent mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical benefits in glycemic control and weight reduction make it a valuable therapeutic option. This technical guide provides a comprehensive overview of its key scientific attributes, offering a solid foundation for researchers and drug development professionals working in the field of diabetes and metabolic diseases.

## References

- What is the mechanism of Luseogliflozin Hydrate? - Patsnap Synapse. (2024-07-17).
- Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed.
- Luseogliflozin hydrate | C23H32O7S | CID 56928196 - PubChem - NIH.
- Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus - NIH. (2025-12-01).
- Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC - NIH.
- Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial | springermedizin.de.
- Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed.
- Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals - NIH.
- Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed Central.
- Luseogliflozin Hydrate - Drug Targets, Indications, Patents - Patsnap Synapse.
- Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC - NIH. (2014-02-18).
- Luseogliflozin hydrate|CAS 1152425-66-5 - DC Chemicals.
- SGLT2 inhibitor - Wikipedia.
- Design of luseogliflozin. | Download Scientific Diagram - ResearchGate.
- KEGG DRUG: Luseogliflozin hydrate - genome.jp.

- Pharmacokinetic Parameters and Pharmacodynamic Properties of Luseogliflozin | Download Table - ResearchGate.
- Japanese approval of Lusefi for type 2 diabetes - BioWorld. (2014-03-25).
- Efficacy and Safety of the SGLT2 Inhibitor Luseogliflozin in Japanese Patients With Type 2 Diabetes Mellitus Stratified According to Baseline Body Mass Index: Pooled Analysis of Data From 52-Week Phase III Trials - PubMed.
- Luseogliflozin - Wikipedia.
- Luseogliflozin: first global approval - PubMed.
- (PDF) Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open-label clinical trial (RESOLUTION study) - ResearchGate.
- Luseogliflozin (Luseco) 2.5 mg film-coated tablet - FDA Verification Portal.
- A Simple and Rapid LC-MS/MS Method for Quantitation of Luseogliflozin in Rat Plasma and Its Application to a PK Study - PubMed.
- Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed. (2024-06-17).
- Synthetic Strategies toward SGLT2 Inhibitors | Organic Process Research & Development. (2018-03-30).
- Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evaluation - PubMed.
- (PDF) Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - ResearchGate. (2025-08-07).
- Thieme E-Journals - Synthesis / Full Text - Who we serve.
- LUSEOGLIFLOZIN - All About Drugs.
- Luseogliflozin hydrate - MySkinRecipes.
- Efficacy of luseogliflozin for renal function preservation in patients with type 2 diabetes mellitus and impaired renal function: A randomized open-label clinical trial (RESOLUTION study) - PMC - PubMed Central.
- Scheme 3.3 Synthesis of Luseogliflozin 73. | Download Scientific Diagram - ResearchGate.
- Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis - ResearchGate. (2025-08-09).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. Luseogliflozin hydrate | C23H32O7S | CID 56928196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luseogliflozin hydrate|CAS 1152425-66-5|DC Chemicals [dcchemicals.com]
- 4. Luseogliflozin (hydrate) | 1152425-66-5 [chemicalbook.com]
- 5. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial | springermedizin.de [springermedizin.de]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 9. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple and rapid LC-MS/MS method for quantitation of luseogliflozin in rat plasma and its application to a PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Luseogliflozin - Wikipedia [en.wikipedia.org]

- 17. Luseogliflozin: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of the SGLT2 Inhibitor Luseogliflozin in Japanese Patients With Type 2 Diabetes Mellitus Stratified According to Baseline Body Mass Index: Pooled Analysis of Data From 52-Week Phase III Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of luseogliflozin in patients with type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Luseogliflozin, a sodium-glucose cotransporter-2 inhibitor, reverses cerebrovascular dysfunction and cognitive impairments in 18-mo-old diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. verification.fda.gov.ph [verification.fda.gov.ph]
- 24. pubs.acs.org [pubs.acs.org]
- 25. LUSEOGLIFLOZIN – All About Drugs [allfordrugs.com]
- To cite this document: BenchChem. [Luseogliflozin Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12420410#molecular-formula-and-properties-of-luseogliflozin-hydrate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)